molecular formula C17H18FNO4S B6413170 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid CAS No. 1262008-14-9

4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid

Cat. No.: B6413170
CAS No.: 1262008-14-9
M. Wt: 351.4 g/mol
InChI Key: XKROQIAEKRSLDJ-UHFFFAOYSA-N
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Description

4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a t-butylsulfamoyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the t-Butylsulfamoylphenyl Intermediate: This step involves the reaction of 4-aminophenylsulfonamide with t-butyl chloride in the presence of a base such as sodium hydroxide to form 4-(t-butylsulfamoyl)aniline.

    Fluorination: The intermediate is then subjected to electrophilic fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the ortho position relative to the sulfonamide group.

    Carboxylation: The final step involves the carboxylation of the fluorinated intermediate using carbon dioxide under high pressure and temperature conditions to form the desired benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester of the benzoic acid.

Scientific Research Applications

4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those involving sulfonamide groups.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor for enzymes that utilize similar substrates. The fluorine atom can enhance the binding affinity and specificity of the compound to its target, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylsulfamoylphenyl)-2-fluorobenzoic acid: Similar structure but with a methyl group instead of a t-butyl group.

    4-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-(4-t-Butylsulfamoylphenyl)-benzoic acid: Lacks the fluorine atom.

Uniqueness

4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid is unique due to the combination of the t-butylsulfamoyl group and the fluorine atom, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated counterparts.

Properties

IUPAC Name

4-[4-(tert-butylsulfamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-14(16(20)21)15(18)10-12/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKROQIAEKRSLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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